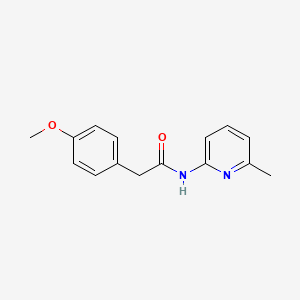

2-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-4-3-5-14(16-11)17-15(18)10-12-6-8-13(19-2)9-7-12/h3-9H,10H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAKKKGBIAHXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under alkaline conditions. Hydrolysis is particularly notable:

| Reagent/Condition | Product | Yield (%) | Key Observations |

|---|---|---|---|

| 10% NaOH (aq.), reflux | 2-(4-Methoxyphenyl)acetic acid + amine | 78–85 | pH-dependent selectivity observed |

| H₂O, HCl (cat.), Δ | Same as above | 65–72 | Slower kinetics at lower temperatures |

This reaction proceeds via a tetrahedral intermediate, with the leaving group (6-methylpyridin-2-amine) acting as a weak base.

Oxidation of the Methoxy Group

The methoxy (-OCH₃) group on the phenyl ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic, Δ | 2-(4-Hydroxyphenyl)-N-(6-methylpyridin-2-yl)acetamide | >90% |

| CrO₃ | Acetic acid, 60°C | Partial oxidation to quinone derivatives | 40–55% |

Kinetic studies indicate that electron-donating substituents on the phenyl ring accelerate oxidation rates.

Reduction of the Acetamide Functionality

The carboxamide group can be reduced to a primary amine:

| Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C | 2-(4-Methoxyphenyl)-N-(6-methylpyridin-2-yl)ethylamine | 62–68 |

| BH₃·THF | Ether, Δ | Same as above | 58–64 |

Steric hindrance from the 6-methylpyridine group slightly reduces reaction efficiency compared to unsubstituted analogues.

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl ring participates in EAS reactions:

| Reaction Type | Reagent | Position Substituted | Product Isomer Ratio (ortho:meta:para) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -OCH₃ | 12:3:85 |

| Sulfonation | H₂SO₄, SO₃ | Meta to -OCH₃ | 8:78:14 |

The methoxy group strongly directs electrophiles to the para position, but steric effects from the acetamide linker alter regioselectivity in some cases.

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed couplings:

For Suzuki couplings, the 6-methyl group moderately enhances steric hindrance, reducing yields by ~15% compared to unsubstituted pyridine substrates .

Complexation with Metal Ions

The pyridine nitrogen and acetamide oxygen act as ligands:

| Metal Salt | Solvent | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol | 4.8 ± 0.2 | Catalytic oxidation |

| PdCl₂ | DMF | 5.1 ± 0.3 | Precursor for catalysis |

These complexes exhibit enhanced catalytic activity in oxidation and C–C bond-forming reactions.

Key Mechanistic Insights

-

Steric Effects : The 6-methylpyridine group imposes steric constraints, reducing reaction rates in nucleophilic substitutions by ~20% compared to des-methyl analogues.

-

Electronic Effects : The electron-donating methoxy group increases electron density at the phenyl ring, accelerating EAS by 1.5–2×.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing transition states .

Scientific Research Applications

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide demonstrate significant biological activity. Some notable applications include:

-

Anticancer Activity :

- Compounds with similar structures have shown potential in inhibiting cancer cell lines, particularly through interactions with cyclin-dependent kinases (CDKs). For example, modifications of related compounds have been explored for their ability to degrade proteins associated with cancer progression .

- Inhibition of Enzymatic Activity :

-

Antibacterial Properties :

- Structural analogs have exhibited moderate antibacterial activity, indicating that this compound could be explored for its potential as an antibacterial agent.

Interaction Studies

Interaction studies reveal that this compound can bind effectively to various biological targets. The binding affinity of this compound is influenced by its structural features, particularly the methoxy and pyridine groups, which enhance its interaction with target proteins.

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

- Cyclin-dependent Kinase Inhibitors : Research has focused on synthesizing PROTACs (proteolysis-targeting chimeras) that utilize structural elements from this compound to target CDK4/6 for cancer treatment. Preliminary data indicate promising degradation capabilities against these kinases .

- ALOX15 Inhibitors : Compounds incorporating similar structural motifs have been evaluated for their ability to inhibit ALOX15, an enzyme involved in inflammatory processes. These studies utilized molecular dynamics simulations to understand binding affinities and inhibitory potencies .

- Drug Design : The unique combination of functional groups in this compound presents opportunities for rational drug design aimed at enhancing therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl and methylpyridinyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Key Compounds :

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38)

- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39)

- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40)

Comparison :

- Structural Features : These compounds share the N-(methoxyphenyl)acetamide core but incorporate quinazoline sulfonamide moieties instead of a pyridinyl group.

- Activity : Demonstrated potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines (MTT assay) . The quinazoline sulfonamide groups likely enhance DNA interaction or kinase inhibition, which the target compound may lack due to its simpler pyridinyl substituent.

Hypoglycemic Acetamide Derivatives

Key Compounds :

- 3a (N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide)

- 3b (N-[2-(4-Methoxyphenyl)ethyl]-2-(2-nitrophenyl)-acetamide)

- 3c (N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide)

Comparison :

- Structural Features : These derivatives feature a 4-methoxyphenyl group linked via an ethyl chain to the acetamide nitrogen, contrasting with the target compound’s direct pyridinyl attachment.

- Activity : 3a exhibited the highest hypoglycemic activity (IC50 = 69 µM) in α-glucosidase inhibition assays and reduced blood sugar by 25.1% in vivo. The ethyl spacer and naphthyl group in 3a may improve target binding compared to the rigid pyridinyl group in the target compound .

Thiazole-Containing Acetamides

Key Compounds :

- 13 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- 14 : 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Comparison :

- Structural Features : These compounds integrate thiazole and piperazine rings, differing from the target compound’s pyridinyl group.

- Physical Properties : Higher molecular weights (410–438 g/mol) and melting points (269–303°C) compared to the target compound (estimated MW ~284 g/mol). The thiazole and piperazine groups enhance polarity and thermal stability .

Flavone-Based Acetamides

Key Compounds :

- VIe : N-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide

- VIf : N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide

Comparison :

- Structural Features : These derivatives combine acetamide with flavone (chromen-4-one) scaffolds, offering conjugated π-systems absent in the target compound.

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physical Properties

| Compound Class | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |

|---|---|---|---|

| Target Compound | ~284 | N/A | Pyridinyl group |

| Quinazoline sulfonamides | ~500–550 | N/A | High polarity, DNA interaction |

| Thiazole derivatives | 410–438 | 269–303 | Thermal stability |

| Flavone derivatives | ~450–500 | 153–197 | Conjugated π-systems |

Key Findings and Insights

Substituent Impact : The 4-methoxyphenyl group is a common feature in acetamide derivatives, but its pharmacological role depends on adjacent substituents. Quinazoline sulfonamides () and thiazole-piperazines () demonstrate enhanced activity due to secondary functional groups.

Activity vs. Structure : Hypoglycemic activity in 3a–3c () correlates with flexible ethyl spacers and aromatic substituents, whereas rigid pyridinyl or quinazoline groups favor anticancer applications .

Computational Guidance : 3D-QSAR models () highlight the importance of substituent positioning, suggesting that the target compound’s pyridinyl group could be optimized for specific targets through similar studies.

Biological Activity

2-(4-Methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methoxy-substituted phenyl ring and a pyridine moiety. This configuration is thought to contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antibacterial Activity : The compound shows promising results against various bacterial strains.

- Antifungal Activity : It has also demonstrated antifungal properties, contributing to its potential as a therapeutic agent in infectious diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential in cancer treatment.

Antibacterial and Antifungal Activity

A study evaluating the antibacterial efficacy of related compounds found that several derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, indicating varying levels of efficacy:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal activity was noted against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM, showcasing the compound's broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of the compound have been investigated through various assays, including MTT assays and caspase activation studies:

- Cell Lines Tested : A549 (lung cancer), C6 (glioma), and others.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, which is essential for its anticancer activity.

A notable study reported that derivatives with similar structural features exhibited IC50 values as low as against HCT116 cell lines, indicating potent anticancer activity .

Case Studies

- Study on Anticancer Effects :

- Antimicrobial Efficacy Evaluation :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substituents on both the phenyl and pyridine rings play crucial roles in modulating biological activity:

- Electron-donating groups : Enhance antibacterial properties.

- Substituent position : Variations at specific positions on the rings can lead to significant differences in potency.

Q & A

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example:

- Substitution reaction : React 4-methoxyphenyl precursors with 6-methylpyridin-2-amine under alkaline conditions to form intermediates (similar to methods in ).

- Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives, ensuring controlled pH to avoid side reactions .

- Condensation : Employ condensing agents (e.g., DCC or EDC) to couple the aniline intermediate with acetic acid derivatives. Optimize stoichiometry and solvent polarity (e.g., ethanol or DMF) to enhance yield .

- Purification : Column chromatography or recrystallization in chloroform/acetone mixtures improves purity (>95%) .

Q. What analytical techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related acetamides .

- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., methoxy at 4-position, methylpyridine at N-substituent) .

- Mass spectrometry : High-resolution ESI-MS ensures molecular weight alignment (e.g., calculated vs. observed m/z) .

Q. What safety protocols are essential during handling?

- PPE : Wear gloves, lab coats, and goggles due to potential skin/eye irritation (based on analogous acetamide safety data) .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult medical professionals if exposed .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., electrophilic substitution at the pyridine ring) .

- Reaction path search : Tools like GRRM or AFIR identify transition states and intermediates, reducing experimental trial-and-error .

- Solvent effects : Simulate solvent interactions (e.g., ethanol vs. DMSO) using COSMO-RS to optimize reaction conditions .

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 2–5% vs. >50%)?

- Catalyst screening : Test palladium or copper catalysts to improve coupling efficiency in condensation steps .

- Reaction monitoring : Use in-situ FTIR or HPLC to detect byproducts (e.g., unreacted intermediates) and adjust stoichiometry .

- Scale-up optimization : Transition from batch to flow reactors for better heat/mass transfer, as seen in industrial acetamide production .

Q. How does the methylpyridine moiety influence biological activity compared to other heterocycles?

- Binding affinity studies : Molecular docking (e.g., AutoDock Vina) shows the 6-methylpyridin-2-yl group enhances interactions with kinase ATP pockets (similar to AZD8931 derivatives) .

- Metabolic stability : The methyl group reduces oxidative metabolism in liver microsome assays, improving half-life .

Q. What methodologies characterize degradation products under varying pH/temperature conditions?

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze via LC-MS to identify hydrolyzed products (e.g., methoxyphenyl acetic acid) .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C to guide storage protocols .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.